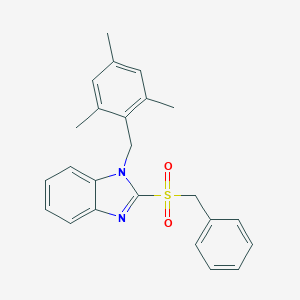![molecular formula C23H26N2O3S B316297 N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE](/img/structure/B316297.png)
N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE is a complex organic compound that features a benzylamine core substituted with ethoxy and thienylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the benzylamine intermediate, which is then functionalized with ethoxy and thienylmethoxy groups. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thienylmethoxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylmethoxy group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzylamine derivatives.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and thienylmethoxy groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[3-methoxy-4-(thien-2-ylmethoxy)benzyl]amino}phenyl)propanamide
- N-(4-{[3-ethoxy-4-(furan-2-ylmethoxy)benzyl]amino}phenyl)propanamide
Uniqueness
N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE is unique due to the specific combination of ethoxy and thienylmethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]phenyl]propanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-3-23(26)25-19-10-8-18(9-11-19)24-15-17-7-12-21(22(14-17)27-4-2)28-16-20-6-5-13-29-20/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,26) |
InChI Key |
CRRGAOKORGOSCU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=CS3)OCC |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=CS3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B316215.png)
![4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316216.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316218.png)



![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}acetamide](/img/structure/B316224.png)
![4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316226.png)
![2-(2-Bromo-4-{[(3,5-dimethyl-1-adamantyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B316227.png)
![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B316229.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine](/img/structure/B316230.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B316231.png)
![ETHYL 4-(2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B316236.png)
![METHYL 4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE](/img/structure/B316237.png)
